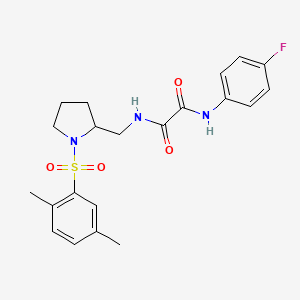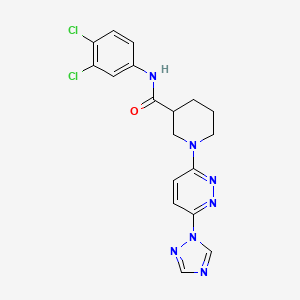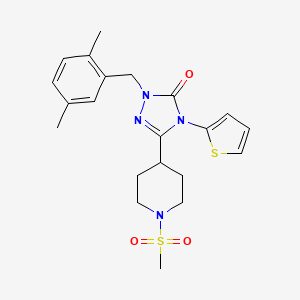
(4-((1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)(1-phenylcyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-((1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)(1-phenylcyclopropyl)methanone is a complex organic molecule that features a combination of triazole, piperazine, and cyclopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxyaniline, propargyl bromide, and 1-phenylcyclopropylamine.
Formation of Triazole Ring: The first step involves the formation of the 1,2,3-triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction typically uses copper sulfate and sodium ascorbate as catalysts in a solvent like dimethyl sulfoxide (DMSO).
Piperazine Introduction: The triazole intermediate is then reacted with piperazine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like acetonitrile.
Final Coupling: The final step involves coupling the piperazine-triazole intermediate with 1-phenylcyclopropylmethanone using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the CuAAC reaction and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperazine groups.
Reduction: Reduction reactions can target the triazole ring and the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluoro and methoxy positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium fluoride (KF) in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its triazole and piperazine moieties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in metabolic pathways.
Receptor Binding: It can bind to specific receptors, influencing cellular signaling pathways.
Medicine
Drug Development:
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science: Use in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The compound exerts its effects primarily through binding to specific molecular targets such as enzymes or receptors. The triazole ring can interact with metal ions in enzyme active sites, while the piperazine and cyclopropyl groups can enhance binding affinity and specificity. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-((1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)(1-phenylcyclopropyl)methanone
- (4-((1-(3-fluoro-4-hydroxyphenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)(1-phenylcyclopropyl)methanone
Uniqueness
The presence of the 3-fluoro-4-methoxyphenyl group in the compound provides unique electronic and steric properties that can enhance its binding affinity and selectivity compared to similar compounds. Additionally, the combination of triazole, piperazine, and cyclopropyl groups offers a versatile scaffold for further chemical modifications and optimization in drug development.
(4-((1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)(1-phenylcyclopropyl)methanone and its various aspects
Properties
IUPAC Name |
[4-[[3-(3-fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]-(1-phenylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2/c1-32-22-8-7-19(15-21(22)25)30-20(16-26-27-30)17-28-11-13-29(14-12-28)23(31)24(9-10-24)18-5-3-2-4-6-18/h2-8,15-16H,9-14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVMNBHHACJDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=CN=N2)CN3CCN(CC3)C(=O)C4(CC4)C5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Fluorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3017445.png)
![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017446.png)

![2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3017448.png)

![4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B3017453.png)

![2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3017456.png)


![4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(4-methylcyclohexyl)benzamide](/img/structure/B3017461.png)

